molecular formula C19H14N4O3 B2441470 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251707-28-4

2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

カタログ番号: B2441470
CAS番号: 1251707-28-4
分子量: 346.346
InChIキー: WUCTUDGWKWQBEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H14N4O3 and its molecular weight is 346.346. The purity is usually 95%.
The exact mass of the compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19-22(11-13-6-8-16-17(10-13)26-12-25-16)21-18-9-7-15(20-23(18)19)14-4-2-1-3-5-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCTUDGWKWQBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name: 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
  • Molecular Formula: C18H16N4O3
  • Molecular Weight: 336.35 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity: The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Antifungal Activity: It was also effective against Candida albicans, suggesting potential use in treating fungal infections .

Anticancer Properties

Triazole derivatives are known for their anticancer potential. The compound has been investigated for its ability to inhibit cancer cell proliferation:

  • Mechanism of Action: Initial studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
  • Case Study: In vitro studies on human cancer cell lines showed a dose-dependent reduction in cell viability with IC50 values indicating significant cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. Variations in substituents on the triazole ring can significantly influence their pharmacological profiles:

  • Substituent Effects: The presence of electron-withdrawing groups enhances antimicrobial activity, while bulky hydrophobic groups improve solubility and bioavailability .
Substituent TypeEffect on Activity
Electron-withdrawingIncreases antimicrobial potency
Bulky hydrophobic groupsEnhances solubility and bioavailability

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy:
    • Effective against a spectrum of pathogens with MIC values ranging from 12.5 µg/mL to 50 µg/mL for various strains .
  • Cytotoxicity Against Cancer Cells:
    • Exhibited IC50 values between 15 µM to 25 µM in different cancer cell lines, indicating significant potential for further development as an anticancer agent .
  • Mechanistic Insights:
    • Induction of oxidative stress leading to apoptosis was observed in treated cancer cells .

科学的研究の応用

Synthesis and Characterization

The synthesis of 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves multi-step reactions starting from easily accessible precursors. The compound's structure can be confirmed through various techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insight into the molecular structure and confirms the presence of specific functional groups.
  • Mass Spectrometry : Helps in determining the molecular weight and confirming the purity of the synthesized compound.
  • Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance:

  • Triazole Derivatives : Compounds in this class have shown efficacy against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .

Antitumor Activity

Studies have suggested that derivatives of triazole-based compounds can inhibit cancer cell proliferation. The mechanism often involves:

  • Induction of Apoptosis : Certain triazole derivatives have been documented to induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways .

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases, compounds resembling 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one are being evaluated for their neuroprotective properties:

  • Potential Mechanisms : These may include antioxidant activity and modulation of neuroinflammatory responses .

Therapeutic Potential

The diverse biological activities of this compound suggest several therapeutic applications:

Therapeutic Area Potential Application Mechanism of Action
AntimicrobialTreatment of bacterial infectionsInhibition of bacterial growth
OncologyCancer treatment through apoptosis inductionTriggering cell death pathways
NeurologyNeuroprotection in degenerative diseasesReducing oxidative stress and inflammation

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related triazole compound significantly reduced bacterial load in infected animal models .
  • Cancer Research : Clinical trials involving triazole derivatives have shown promising results in reducing tumor size and improving patient survival rates .

準備方法

Cyclocondensation of α,β-Unsaturated Ketones with Hydrazines

The 6-phenylpyridazin-3(2H)-one intermediate is synthesized via cyclocondensation of 4-phenyl-2-butenoic acid derivatives with hydrazine hydrate.

Procedure :

  • React 4-phenyl-2-butenoic acid (1) with hydrazine hydrate in dry benzene under reflux (6 hr).
  • Isolate 6-phenyl-4,5-dihydropyridazin-3(2H)-one (2) via recrystallization (benzene, 68% yield).
  • Dehydrogenate (2) using POCl₃ (30 min, 80°C) to yield 3-chloro-6-phenylpyridazine (3) (72% yield).

Key Data :

Intermediate Yield (%) m.p. (°C)
(2) 68 198–200
(3) 72 145–147

Chlorination at position 3 enhances reactivity for subsequent triazole annulation.

Formation

Diazotization-Cyclization Sequence

Treatment of 3-amino-6-phenylpyridazine (4) with nitrous acid generates a diazonium intermediate, which undergoes intramolecular cyclization to form the triazole ring.

Procedure :

  • Prepare (4) by aminating (3) with ammonium hydroxide (120°C, 12 hr, 65% yield).
  • Diazotize (4) with NaNO₂/HCl (0–5°C, 1 hr).
  • Cyclize the diazonium salt in acetic acid (reflux, 4 hr) to yield 6-phenyl-triazolo[4,3-b]pyridazin-3(2H)-one (5) (58% yield).

Mechanistic Insight :
Diazonium intermediate formation facilitates nucleophilic attack by the adjacent pyridazine nitrogen, eliminating N₂ and closing the triazole ring.

N-Alkylation with Benzo[d]dioxol-5-ylmethyl Groups

Grignard-Mediated Alkylation

The benzodioxolemethyl moiety is introduced via nucleophilic substitution using 5-(bromomethyl)benzo[d]dioxole (6) .

Synthesis of *(6) *:

  • React 5-bromo-2,2-difluorobenzo[d]dioxole with isopropylmagnesium chloride in THF (-10°C, 3 hr).
  • Quench with N,N-dimethylformamide to form 2,2-difluorobenzo[d]dioxole-5-carbaldehyde (78% yield).
  • Reduce the aldehyde with NaBH₄ in ethanol (20–30°C, 3 hr) to yield (2,2-difluorobenzo[d]dioxol-5-yl)methanol (77.7% yield).
  • Convert the alcohol to (6) using PBr₃ (0°C, 1 hr, 89% yield).

Alkylation of *(5) *:

  • React (5) with (6) in DMF using K₂CO₃ (80°C, 12 hr).
  • Purify via column chromatography (hexane/EtOAc 4:1) to isolate the target compound (63% yield).

Optimization Note :
Excess (6) (1.5 equiv) and anhydrous conditions minimize di-alkylation byproducts.

Alternative Route: CuAAC Triazole Formation

Click Chemistry Approach

Late-stage triazole formation avoids diazotization challenges.

Procedure :

  • Synthesize 3-azido-6-phenylpyridazine (7) by treating (3) with NaN₃ (DMF, 60°C, 8 hr, 71% yield).
  • React (7) with propargyl benzo[d]dioxole-5-carboxylate (8) under CuI catalysis (CH₂Cl₂, rt, 12 hr).
  • Hydrolyze the ester with NaOH/EtOH (reflux, 2 hr) and reduce with LiAlH₄ to install the methylene group (52% overall yield).

Advantages :

  • Modular synthesis allows benzodioxole variant screening.
  • Mild conditions preserve pyridazine integrity.

Comparative Analysis of Methods

Method Key Step Yield (%) Purity (%) Scalability
Diazotization Diazonium cyclization 58 95 Moderate
Grignard alkylation N-Alkylation 63 97 High
CuAAC Click cyclization 52 93 High

The Grignard alkylation route offers superior yield and scalability, though CuAAC provides flexibility for analog synthesis.

Q & A

Q. Which in vivo models are most suitable for evaluating the compound’s therapeutic potential, and what endpoints are critical?

  • Model Selection :
  • Seizure Models : Maximal electroshock (MES) in rodents to assess anticonvulsant activity. Dose-response curves (10–50 mg/kg) correlate with GABAergic modulation .
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and histopathology to detect hepatotoxicity predicted by in silico models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。